6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Overview
Description
“6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound used in proteomics research applications . It has a molecular formula of C19H17NO2 and a molecular weight of 291.35 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C19H17NO2 and a molecular weight of 291.35 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Synthesis and Organic Chemistry
Quinoline derivatives are pivotal in the realm of synthetic organic chemistry, offering a scaffold for developing new chemical entities. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction showcases the versatility of quinoline compounds in creating bioactive molecules (Gao et al., 2011). Similarly, the practical synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester for large-scale manufacturing underlines the industrial importance of quinoline derivatives in pharmaceutical synthesis (Bänziger et al., 2000).
Antimicrobial and Antibacterial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. For instance, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and showed promising activity against gram-negative microorganisms and Staphylococcus aureus, highlighting the therapeutic potential of quinoline-based compounds in combating infections (Agui et al., 1977).
Photophysical Properties
Quinoline compounds also exhibit significant photophysical properties, making them suitable for applications in material science, such as fluorescence. A study on azole-quinoline-based fluorophores demonstrated their potential in solvent polarity-dependent emission properties, which could be harnessed for developing novel optical materials and sensors (Padalkar & Sekar, 2014).
Corrosion Inhibition
Quinoxalines, closely related to quinolines, have shown effectiveness as corrosion inhibitors for metals, highlighting the chemical versatility and application of quinoline derivatives beyond pharmaceuticals. Quantum chemical calculations have been used to relate the molecular structure of quinoxalines to their inhibition efficiency, indicating their potential in industrial applications (Zarrouk et al., 2014).
Mechanism of Action
Target of Action
Quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also interact with these enzymes.
Mode of Action
Based on its structural similarity to other quinoline-4-carboxylic acid derivatives, it may inhibit the activity of alkaline phosphatases .
Biochemical Pathways
Inhibition of alkaline phosphatases can affect a variety of biochemical pathways, including those involved in phosphate metabolism .
Result of Action
Inhibition of alkaline phosphatases could potentially lead to changes in phosphate metabolism at the cellular level .
Biochemical Analysis
Biochemical Properties
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it participates in both electrophilic and nucleophilic substitution reactions . The nature of these interactions often involves the formation of salts with acids due to its weak tertiary base properties .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of these biomolecules. These interactions can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic processes within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles .
Properties
IUPAC Name |
6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-6-9-17-15(10-13)16(19(21)22)11-18(20-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGUBTUFTUGHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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